2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate
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Overview
Description
2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound with a unique structure that combines a fluorophenyl group and an oxazolium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of 2-fluorobenzaldehyde with 2,2-dimethylpropanal in the presence of an acid catalyst to form the corresponding oxazoline. This intermediate is then oxidized to form the oxazolium ion, which is subsequently treated with perchloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolium derivatives.
Reduction: Reduction reactions can convert the oxazolium ion back to the corresponding oxazoline.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized oxazolium derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolium ion can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylpropyl)-5-(2-chlorophenyl)-1,2-oxazol-2-ium perchlorate
- 2-(2,2-Dimethylpropyl)-5-(2-bromophenyl)-1,2-oxazol-2-ium perchlorate
- 2-(2,2-Dimethylpropyl)-5-(2-iodophenyl)-1,2-oxazol-2-ium perchlorate
Uniqueness
2-(2,2-Dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
918885-03-7 |
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Molecular Formula |
C14H17ClFNO5 |
Molecular Weight |
333.74 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-5-(2-fluorophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C14H17FNO.ClHO4/c1-14(2,3)10-16-9-8-13(17-16)11-6-4-5-7-12(11)15;2-1(3,4)5/h4-9H,10H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
VNJOTQQNEOZZGE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C[N+]1=CC=C(O1)C2=CC=CC=C2F.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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